

Technical Guide: 2-Iodo-4,6-dimethoxybenzoic Acid in Advanced Polyketide Synthesis

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Compound of Interest

Compound Name: 2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973

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Executive Summary & Core Utility

2-Iodo-4,6-dimethoxybenzoic acid is a specialized halogenated building block that serves as a "linchpin" in the total synthesis of resorcylic acid lactones (RALs), dibenzo- α -pyrones (e.g., Alternariol), and phthalide-based natural products.^[1]

Unlike simple benzoic acids, the C2-Iodine substituent provides a dedicated handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann), while the C4, C6-dimethoxy pattern mimics the polyketide oxygenation widely found in bioactive fungal metabolites. This guide moves beyond basic catalog data to provide field-proven protocols for its synthesis and application in constructing complex heterocyclic scaffolds.

Key Physical Properties

Property	Specification
CAS Number	852810-81-2
Formula	C9H9IO4
Molecular Weight	308.07 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity	Pd/Cu-catalyzed cross-coupling, Lithiation/Exchange, Decarboxylative coupling

High-Fidelity Synthesis Protocol

Commercially available 2,4-dimethoxybenzoic acid undergoes electrophilic aromatic substitution primarily at the C5 position, yielding the incorrect isomer. To access the 2-iodo isomer with high regiocontrol, a sequence starting from 3,5-dimethoxyiodobenzene via Vilsmeier-Haack formylation is the industry standard.

Mechanistic Rationale

- Starting Material: 3,5-dimethoxyiodobenzene.
- Regiochemistry: The methoxy groups at C3 and C5 (relative to Iodine at C1) activate the C2, C4, and C6 positions. C4 is sterically hindered (between two methoxy groups). C2 and C6 are equivalent and electronically activated (ortho/para to methoxy groups).
- Result: Formylation occurs exclusively at C2, yielding the precursor for the target acid.

Step-by-Step Protocol

Step 1: Vilsmeier-Haack Formylation^[1]

- Reagents: 3,5-Dimethoxyiodobenzene (1.0 eq), POCl₃ (3.5 eq), DMF (anhydrous, excess).

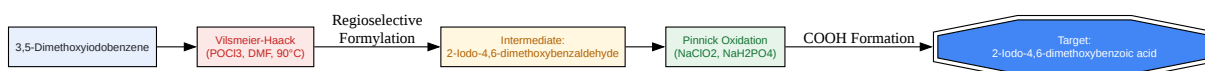
- Procedure:
 - Cool anhydrous DMF to 0°C under N₂.
 - Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min.
 - Add solution of 3,5-dimethoxyiodobenzene in DMF dropwise.
 - Heat to 90°C for 4 hours.
 - Quench: Pour into ice-water and neutralize with saturated NaOAc.
 - Isolation: Filter the precipitate or extract with EtOAc.
 - Product: 2-Iodo-4,6-dimethoxybenzaldehyde.

Step 2: Pinnick (Kraus) Oxidation

- Reagents: Aldehyde (from Step 1), NaClO (1.5 eq), NaH (1.5 eq), PO (1.5 eq), 2-methyl-2-butene (scavenger), t-BuOH/H₂O (3:1).
- Procedure:
 - Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.
 - Add aqueous solution of NaClO and NaH (1.5 eq), PO (1.5 eq).

dropwise at room temperature.

- Stir for 2–4 hours (monitor by TLC).
- Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]
- Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH).



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Figure 1: Regioselective synthesis workflow avoiding the 5-iodo isomer common in direct iodination.

Application Module A: Total Synthesis of Dibenzo- α -pyrones

The primary application of this acid is in the synthesis of Alternariol and related mycotoxins/polyketides. The strategy employs an Intramolecular Biaryl Coupling of a phenyl benzoate ester.

The "Phenyl Benzoate" Strategy[2][3]

- Esterification: The acid is coupled with a phenol (e.g., 3,5-dimethoxyphenol or orcinol derivative) using EDC/DMAP to form the ester.
- Pd-Catalyzed Cyclization: The iodine handle allows for an intramolecular coupling to the phenolic ring, closing the lactone to form the 6H-dibenzo[b,d]pyran-6-one core.

Critical Optimization Note: Regioselectivity during the cyclization is controlled by the ligand and base.

- Ligand: P(o-tol)

or DPEPhos.

- Base: K

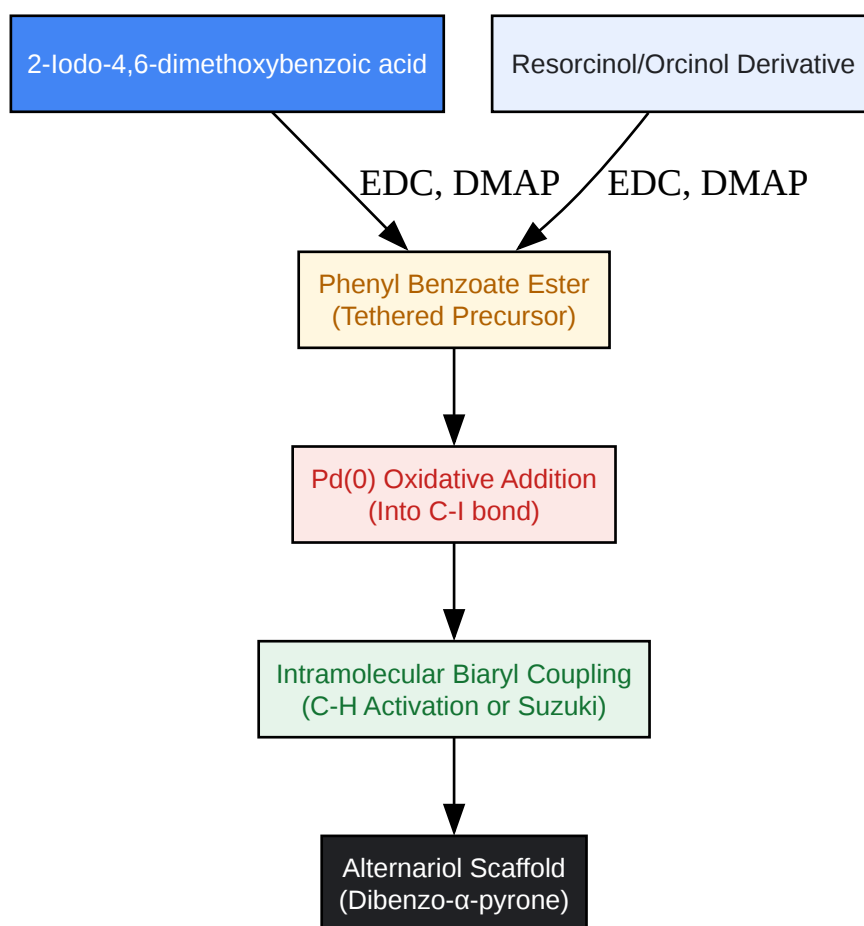
CO

or Ag

CO

.

- Solvent: DMA or DMF at 100–140°C.



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Figure 2: Construction of the Alternariol core via intramolecular Pd-catalyzed ester cyclization.

Application Module B: Phthalide Libraries via Alkyne Annulation

2-Iodo-4,6-dimethoxybenzoic acid is a superior substrate for generating phthalides (isobenzofuran-1(3H)-ones) via tandem reactions with terminal alkynes. This method is used to synthesize natural products like Herbaric Acid.^[2]

Protocol: Cu/Pd-Catalyzed Annulation

This reaction proceeds via a Sonogashira coupling followed by a 5-exo-dig cyclization.

- Catalyst System: PdCl
(PPh)
)
(2 mol%) + CuI (1 mol%).
- Reagents: Terminal Alkyne (1.2 eq), Et
N (3 eq).
- Conditions: DMF, 80°C, 4–12 h.
- Mechanism:
 - Sonogashira: Coupling of alkyne to the C2-iodine.
 - Activation: The carboxylic acid attacks the alkyne (activated by Cu/Pd or simply by proximity).
 - Cyclization: Formation of the phthalide ring.

Parameter	Condition A (Standard)	Condition B (Difficult Substrates)
Catalyst	Pd(PPh))	Pd(OAc) / XPhos
Base	Et N	Cs CO
Solvent	THF or DMF	Toluene
Temp	60°C	100°C
Yield	75–90%	55–70%

Advanced Methodology: Generation of o-Quinone Methides

Recent biocatalytic and chemical studies utilize **2-iodo-4,6-dimethoxybenzoic acid** as a precursor to ortho-Quinone Methides (o-QMs).[1]

- Activation: Conversion to the acyl chloride (SOCl₂).
- Coupling: Reaction with a nucleophile (e.g., pyrrole derivative) followed by elimination/oxidation generates the reactive o-QM species in situ, allowing for biomimetic cascades.

References

- Synthesis of Alternariol & Biaryl Coupling
 - Abe, H., & Fukumo, T. (2014).
- Phthalide Synthesis (Herbaric Acid)

- Thibonnet, J., et al. (2018). Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. Organometallics/Universidad de Oviedo.
- o-Quinone Methide Precursors
 - Establishment of **2-iodo-4,6-dimethoxybenzoic acid** as a starting material for o-QM generation in natural product synthesis.
- General Chemical Data & CAS Verification
 - BLD Pharm / Ambeed Chemical D

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Sources

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- [2. digibuo.uniovi.es \[digibuo.uniovi.es\]](https://digibuo.uniovi.es)
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